molecular formula C21H15Cl2NO3 B14564769 {2-[Benzoyl(2,6-dichlorophenyl)amino]phenyl}acetic acid CAS No. 61492-65-7

{2-[Benzoyl(2,6-dichlorophenyl)amino]phenyl}acetic acid

Cat. No.: B14564769
CAS No.: 61492-65-7
M. Wt: 400.3 g/mol
InChI Key: PEVXLUBJSVBZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Benzoyl(2,6-dichlorophenyl)amino]phenyl}acetic acid typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to obtain the desired polymorphic forms of the compound .

Chemical Reactions Analysis

Types of Reactions

{2-[Benzoyl(2,6-dichlorophenyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of {2-[Benzoyl(2,6-dichlorophenyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include COX-1 and COX-2 enzymes, which are common targets for NSAIDs .

Comparison with Similar Compounds

Properties

CAS No.

61492-65-7

Molecular Formula

C21H15Cl2NO3

Molecular Weight

400.3 g/mol

IUPAC Name

2-[2-(N-benzoyl-2,6-dichloroanilino)phenyl]acetic acid

InChI

InChI=1S/C21H15Cl2NO3/c22-16-10-6-11-17(23)20(16)24(21(27)14-7-2-1-3-8-14)18-12-5-4-9-15(18)13-19(25)26/h1-12H,13H2,(H,25,26)

InChI Key

PEVXLUBJSVBZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2CC(=O)O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.